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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1212229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Octenal as a

flavoring agent in food science research. Detailed protocols for sensory evaluation,

incorporation into food matrices, and analytical quantification are provided, alongside diagrams

of the putative signaling pathways involved in its perception.

Introduction to 2-Octenal
2-Octenal is a medium-chain aldehyde known for its distinct flavor profile.[1] It is a volatile

organic compound naturally found in various plant-based essential oils and food products such

as olive oil.[1] Its sensory characteristics make it a valuable compound in the flavor and

fragrance industry.
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Property Value Reference

Chemical Formula C₈H₁₄O [2][3]

Molar Mass 126.20 g/mol [4]

Appearance
Colorless to slightly yellow

liquid
[4][5]

Odor
Fatty, green, cucumber, waxy,

citrus
[1][6]

Taste Sweet, green, fatty, citrus [1][7]

Boiling Point 84-86 °C at 19 mmHg [4]

Solubility
Slightly soluble in water;

soluble in most fixed oils
[4][5]

Applications in Food Products
Due to its powerful and versatile flavor profile, 2-Octenal is utilized across a range of food and

beverage applications to impart or enhance specific sensory attributes.
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Food Category
Recommended
Starting Level
(ppm)

Description of
Effect

Reference

Meat Products (Ham) ~100

Imparts a fatty

character and

enhances the cooked

flavor profile.

[8]

Dairy (Butter) 50
Provides a subtle,

fresh butter note.
[8]

Dairy (Cheddar

Cheese)
20

Contributes an

attractive fatty note.
[8]

Dairy (Milk) 10

Adds a slight fatty

note, increasing

authenticity in fresh

and condensed milk.

[8]

Nuts (Hazelnut,

Walnut)
200

Enhances the nutty

and praline

characteristics.

[8]

Nuts (Peanut) 100
Complements the

peanut flavor profile.
[8]

Beverages (Tea) 30-50

Adds depth and

realism to both black

and green tea flavors.

[8]

Experimental Protocols
Sensory Evaluation of 2-Octenal
This protocol outlines the methodology for conducting a descriptive sensory analysis of 2-
Octenal.

Objective: To characterize and quantify the sensory attributes of 2-Octenal.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8038046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8038046/
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Octenal (food grade)

Deodorized water or neutral oil (for dilution)

Odor-free sample cups with lids

Sensory booths with controlled lighting and ventilation

Data collection software or ballots

Procedure:

Panelist Selection and Training:

Recruit 8-12 panelists with prior sensory evaluation experience.

Train panelists on the specific aroma and flavor attributes associated with 2-Octenal (e.g.,

green, fatty, cucumber, citrus) using reference standards.

Conduct preliminary sessions to ensure panelist consensus on terminology and rating

scales.

Sample Preparation:

Prepare a series of dilutions of 2-Octenal in a neutral carrier (e.g., water for aroma, oil for

taste) to determine the optimal concentration for evaluation. A starting point could be in the

parts-per-million (ppm) range, based on the application.

Present samples in coded, identical containers to blind the panelists.

Prepare a "blank" sample of the carrier for reference.

Evaluation Protocol:

Panelists should evaluate samples in individual sensory booths.

Randomize the presentation order of the samples for each panelist to minimize order

effects.[9]
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Aroma Evaluation: Panelists uncover the sample, take short sniffs, and rate the intensity of

predefined aroma attributes on a structured scale (e.g., 0-15).

Flavor Evaluation: Panelists take a small sip of the sample, swirl it in their mouth, and rate

the intensity of taste and flavor attributes. Panelists should expectorate the sample and

rinse with water between samples.

Key attributes to evaluate: Green, Fatty, Waxy, Cucumber, Citrus, Sweet, Bitter, Aftertaste.

Data Analysis:

Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, Principal

Component Analysis) to determine significant differences in sensory attributes and to

create a flavor profile.

Incorporation of 2-Octenal into a Food Matrix
This protocol provides a general method for incorporating the volatile flavoring agent, 2-
Octenal, into a food product.

Objective: To evenly disperse 2-Octenal within a food matrix for product development or

experimental testing.

Materials:

2-Octenal (food grade)

Food matrix (e.g., beverage, dairy product, baked good)

Carrier solvent (e.g., ethanol, propylene glycol, vegetable oil) if necessary

High-shear mixer or homogenizer

Analytical balance

Procedure:

Preparation of 2-Octenal Solution:
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Due to its volatile nature and potent flavor, it is recommended to first dilute 2-Octenal in a

suitable food-grade carrier solvent. This aids in accurate dosing and uniform distribution.

The choice of solvent will depend on the food matrix (e.g., oil for high-fat products,

propylene glycol for water-based systems).

Prepare a stock solution of a known concentration (e.g., 1% or 10% 2-Octenal in the

carrier).

Addition to the Food Matrix:

Calculate the required amount of the 2-Octenal stock solution to achieve the desired final

concentration in the food product (refer to the table in Section 2).

For liquid or semi-solid matrices, add the stock solution slowly while continuously mixing

using a high-shear mixer or homogenizer. This ensures even dispersion and minimizes the

loss of the volatile compound.

For solid matrices (e.g., baked goods), the flavor solution can be incorporated into the

liquid phase of the recipe (e.g., with the oil or water).

Processing and Storage:

Minimize heat exposure after the addition of 2-Octenal where possible to prevent

volatilization.

Store the final product in airtight containers to retain the flavor.

Verification (Optional):

Use analytical methods (see Protocol 3.3) to confirm the final concentration of 2-Octenal
in the product.

Analytical Quantification of 2-Octenal by GC-MS
This protocol is adapted from a method for analyzing (E)-2-alkenals in wine and can be

modified for other food matrices.[10]
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Objective: To extract and quantify the concentration of 2-Octenal in a food sample using Gas

Chromatography-Mass Spectrometry (GC-MS).

Materials:

Food sample containing 2-Octenal

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization

Solid-phase extraction (SPE) cartridges

GC-MS system

Internal standard (e.g., deuterated 2-Octenal)

Procedure:

Sample Preparation and Derivatization:

Homogenize the food sample if it is solid.

For liquid samples or extracts, add an internal standard.

Derivatize the aldehydes in the sample by adding PFBHA solution. This step enhances the

sensitivity and chromatographic performance of the aldehydes.[10] The reaction forms

stable oximes.

Extraction:

Isolate the derivatized 2-Octenal and other aroma compounds using solid-phase

extraction (SPE). The choice of SPE sorbent will depend on the food matrix.

Elute the compounds from the SPE cartridge with an appropriate solvent.

Concentrate the eluate to a small volume under a gentle stream of nitrogen.

GC-MS Analysis:

Gas Chromatograph (GC) Conditions:
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Column: A mid-polarity column (e.g., VF-200ms or similar) is suitable.

Injector Temperature: 280 °C

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then

ramp up to a final temperature of around 260 °C. The exact program should be

optimized for the specific sample matrix.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or

full scan mode for qualitative analysis. Key ions for (E)-2-octenal oxime should be

determined from a standard.

Quantification:

Create a calibration curve using standards of derivatized 2-Octenal of known

concentrations.

Calculate the concentration of 2-Octenal in the sample based on the peak area ratio of

the analyte to the internal standard and the calibration curve.

Putative Signaling Pathways
The perception of 2-Octenal's flavor is a complex process involving both the olfactory (smell)

and gustatory (taste) systems.

Olfactory Signaling Pathway for 2-Octenal
As an aldehyde, 2-Octenal is detected by olfactory receptors (ORs) in the nasal cavity. The

binding of 2-Octenal to an OR initiates a G-protein coupled receptor (GPCR) signaling

cascade.
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Caption: Olfactory signal transduction pathway for 2-Octenal.

Gustatory Signaling Pathway for the Fatty Taste of 2-
Octenal
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The "fatty" taste component of 2-Octenal is likely perceived through receptors in the taste bud

cells that detect fatty acids. While 2-Octenal is an aldehyde, its fatty characteristics suggest it

may interact with these pathways. The proposed mechanism involves fatty acid transporters

like CD36 and G-protein coupled receptors such as GPR120.[1][4][5][7]
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Caption: Putative gustatory signaling pathway for the fatty taste of 2-Octenal.
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Experimental Workflow for Flavor Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of 2-
Octenal as a flavoring agent.
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Generate Flavor Profile

Correlate Sensory and Chemical Data

Draw Conclusions on Flavor Impact

Click to download full resolution via product page

Caption: Experimental workflow for 2-Octenal flavor analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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